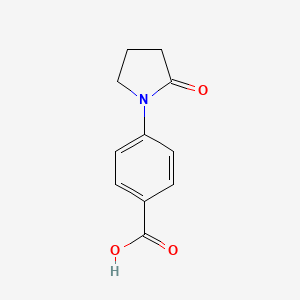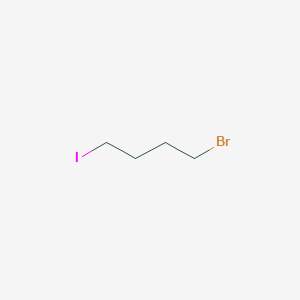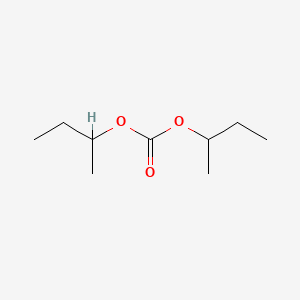
2-ブロモ-2-(4-クロロフェニル)酢酸エチル
概要
説明
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a useful research compound. Its molecular formula is C10H10BrClO2 and its molecular weight is 277.54 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-bromo-2-(4-chlorophenyl)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21985. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-bromo-2-(4-chlorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-2-(4-chlorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
2-ブロモ-2-(4-クロロフェニル)酢酸エチルは、有機合成における貴重なビルディングブロックです。 2-ブロモ-2-(4-クロロフェニル)アセチル部分を標的分子に導入するために使用され、これは複雑な有機化合物の合成に不可欠となる可能性があります 。 この化合物はアルキル化剤として作用し、さまざまな条件下でC-C結合の形成を促進します。
医薬品研究
医薬品化学では、この化合物はさまざまな薬理活性分子の合成に使用されています。 求核置換反応を起こす能力により、新規薬物の開発のための前駆体となっています 。 これは、潜在的な治療効果を持つ化合物を合成する際に重要な中間体を生成するために使用できます。
化学工業
2-ブロモ-2-(4-クロロフェニル)酢酸エチルは、化学工業において、染料、顔料、その他の化学添加剤の製造における中間体として役割を果たしています 。 反応性の臭素原子はさまざまな化学変換に使用でき、幅広い工業用化学品の製造に貢献しています。
農薬研究
このエステルは、農薬、殺虫剤、除草剤を含む農薬の開発に使用されます。 その構造部分は、害虫を制御し作物の収量を向上させるように設計された分子に組み込むことができます 。 この分野の研究では、より効果的で環境に優しい農薬の合成への貢献の可能性を探求しています。
香料製造
2-ブロモ-2-(4-クロロフェニル)酢酸エチル自体は直接香料として使用されませんが、その化学構造により、香料や香料業界で使用される化合物の合成の前駆体となることができます 。 これは、所望のフレーバーと香りを付与するさまざまなエステルや化合物に変換できます。
化粧品業界
化粧品業界では、この化合物は美容製品の成分を合成するために使用できます。 その誘導体は、化粧品製剤における安定剤または防腐剤として機能し、製品の長寿命化と有効性を確保できます .
繊維産業
2-ブロモ-2-(4-クロロフェニル)酢酸エチルは、特に染色工程で使用される、または繊維の特性を向上させる仕上げ剤として使用される繊維化学品の製造に関与している可能性があります .
分析化学
この化合物は、分析化学において、機器の校正または新しい分析方法の開発のために、標準物質または参照物質として使用できます。 明確に定義された構造と特性により、分光法やクロマトグラフィーでの使用に適しています .
作用機序
Target of Action
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a complex compound with a molecular weight of 277.54 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Similar compounds have been used as alkylating agents in the synthesis of other compounds . Alkylating agents can add an alkyl group to other molecules, which can significantly alter their properties and interactions with other molecules.
Biochemical Pathways
It’s known that alkylating agents can affect various biochemical pathways by modifying the properties of molecules involved in these pathways .
Result of Action
The modification of molecules by alkylating agents can lead to significant changes in their function, potentially leading to various cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can significantly affect the action of many compounds .
特性
IUPAC Name |
ethyl 2-bromo-2-(4-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAZDSRFJOHLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-25-0 | |
| Record name | 5445-25-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
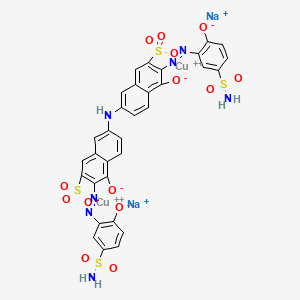

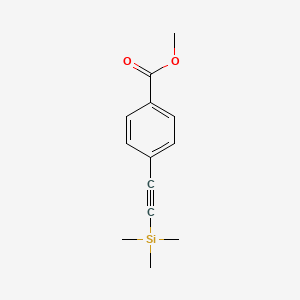
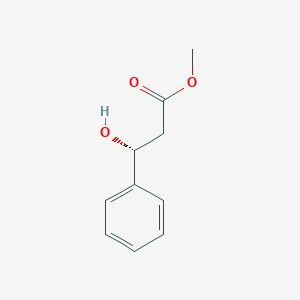
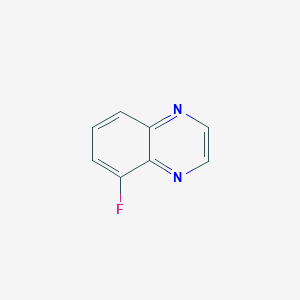
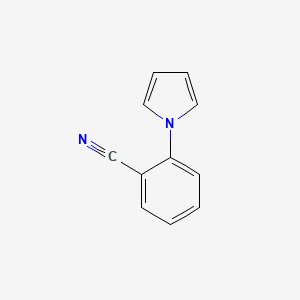

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596218.png)
